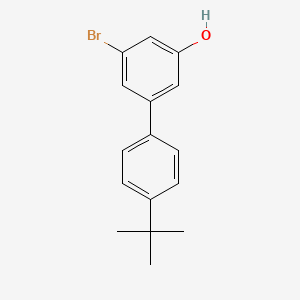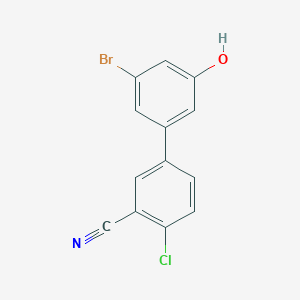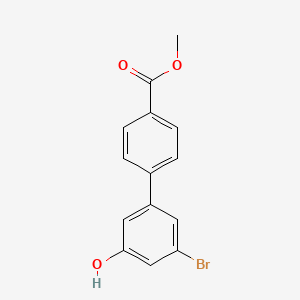
3-Bromo-5-(4-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-methoxycarbonylphenyl)phenol, 95% (hereafter referred to as 3-BMPP) is a chemical compound that belongs to the family of phenols. It is a white, crystalline solid with a melting point of 68-70°C and a boiling point of 238°C. 3-BMPP is a widely used in scientific research and laboratory experiments due to its various properties.
Aplicaciones Científicas De Investigación
3-BMPP is widely used in scientific research and laboratory experiments due to its various properties. It has been used as a reagent in the synthesis of a variety of compounds, including thiazoles, benzimidazoles, and indoles. 3-BMPP has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antivirals, and antifungals. Additionally, 3-BMPP has been used as an intermediate in the synthesis of a variety of other compounds, such as dyes, pigments, and fragrances.
Mecanismo De Acción
The mechanism of action of 3-BMPP is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to the substrate in order to facilitate the reaction. Additionally, 3-BMPP is believed to act as a catalyst, increasing the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BMPP are not well understood. However, it is believed that the compound may have a variety of effects on the body, including inhibition of enzymes and inhibition of the synthesis of certain compounds. Additionally, 3-BMPP may act as an antioxidant, protecting the body from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-BMPP in laboratory experiments is its high purity, which allows for more precise and accurate results. Additionally, 3-BMPP is relatively inexpensive and readily available, making it an ideal choice for laboratory experiments. However, 3-BMPP is also highly toxic and should be handled with care. Furthermore, the compound is sensitive to light and air, and should be stored in a cool, dry place.
Direcciones Futuras
Due to its various properties, 3-BMPP has potential applications in a variety of fields, such as pharmaceuticals, materials science, and biotechnology. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, 3-BMPP could be used to develop new synthesis methods for a variety of compounds, such as pharmaceuticals and fragrances.
Métodos De Síntesis
3-BMPP can be synthesized through a three-step process. The first step involves the preparation of 4-methoxycarbonylphenyl bromide, which is obtained by reacting 4-methoxycarbonylphenol with bromine. The second step involves the reaction of 4-methoxycarbonylphenyl bromide with potassium hydroxide in ethanol, resulting in 3-BMPP. The third step involves the purification of 3-BMPP by recrystallization from ethanol.
Propiedades
IUPAC Name |
methyl 4-(3-bromo-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJXFNISASTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686431 |
Source


|
| Record name | Methyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261925-83-0 |
Source


|
| Record name | Methyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



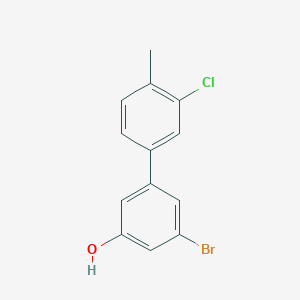

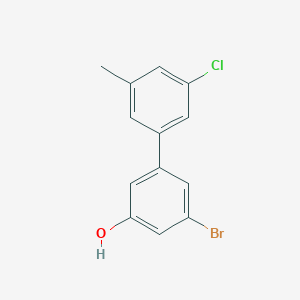
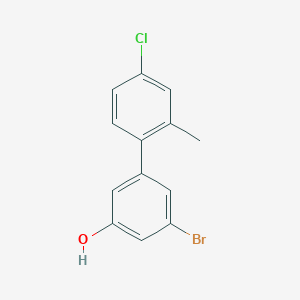
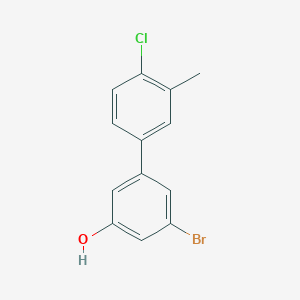
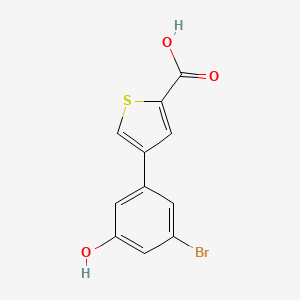
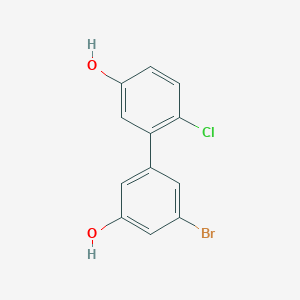
![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
